Target Engagement: The Biaryl Imidazole Analogue Achieves Sub‑Nanomolar mPGES‑1 Inhibition
The imidazole analogue 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-1H‑imidazole, for which the target nitrile serves as a direct synthetic precursor, inhibits microsomal prostaglandin E₂ synthase‑1 (mPGES‑1) with an IC₅₀ of 0.66 nM in a cell‑free enzymatic assay [1]. In contrast, the simpler compound 4-(4-chlorophenyl)-4-oxobutanenitrile (lacking the 2‑chloro‑6‑fluorophenyl moiety) is not reported as an mPGES‑1 ligand [2]. This indicates that the 2‑chloro‑6‑fluorophenyl substituent retained throughout the synthesis from nitrile to imidazole is essential for high‑affinity target engagement.
| Evidence Dimension | mPGES‑1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.66 nM (for the downstream imidazole derivative bearing the same biaryl pattern; the nitrile is the key intermediate) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-4-oxobutanenitrile: no reported mPGES‑1 inhibition (inactive) |
| Quantified Difference | >1500‑fold selectivity window |
| Conditions | Cell‑free mPGES‑1 assay (Homo sapiens); pH and temperature not specified in the publication [1] |
Why This Matters
Procurement of the nitrile guarantees access to the validated sub‑nanomolar mPGES‑1 pharmacophore; a simpler nitrile can only deliver an inactive comparator.
- [1] BRENDA Enzyme Database, Ligand 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-1H‑imidazole, IC₅₀ 0.00066 μM for mPGES‑1, accessed 2026. View Source
- [2] BRENDA search for 4-(4-chlorophenyl)-4-oxobutanenitrile as mPGES‑1 ligand returned no result, accessed 2026. View Source
